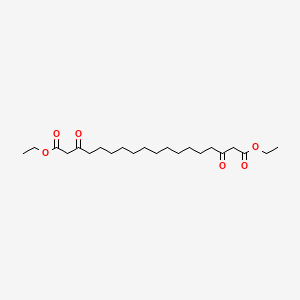![molecular formula C30H42O2 B14234209 2,6-Bis[(2-ethylhexyl)oxy]anthracene CAS No. 332083-43-9](/img/structure/B14234209.png)
2,6-Bis[(2-ethylhexyl)oxy]anthracene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Bis[(2-ethylhexyl)oxy]anthracene is an organic compound derived from anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of two 2-ethylhexyl groups attached to the anthracene core via ether linkages. It is known for its unique photophysical properties, making it a subject of interest in various scientific research fields .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis[(2-ethylhexyl)oxy]anthracene typically involves the etherification of 2,6-dihydroxyanthracene with 2-ethylhexyl bromide. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction conditions often include heating the mixture to facilitate the formation of the ether bonds .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
化学反応の分析
Types of Reactions
2,6-Bis[(2-ethylhexyl)oxy]anthracene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroanthracene derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Anthraquinone derivatives.
Reduction: Dihydroanthracene derivatives.
Substitution: Various substituted anthracene derivatives depending on the reagents used.
科学的研究の応用
2,6-Bis[(2-ethylhexyl)oxy]anthracene has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential use in biological imaging due to its fluorescent properties.
Medicine: Explored for its potential in drug delivery systems and as a component in photodynamic therapy.
作用機序
The mechanism of action of 2,6-Bis[(2-ethylhexyl)oxy]anthracene is primarily related to its photophysical properties. When exposed to light, the compound can absorb photons and enter an excited state. This excited state can then transfer energy to other molecules or emit light, making it useful in applications such as fluorescence imaging and OLEDs. The molecular targets and pathways involved in these processes are typically related to the interaction of the excited state with surrounding molecules .
類似化合物との比較
Similar Compounds
- 2,6-Bis(9-anthracenylethynyl)-9,10-bis[(2-ethylhexyl)oxy]anthracene
- 2,6-Bis((2-ethylhexyl)oxy)anthracene-9,10-dione
Comparison
Compared to similar compounds, 2,6-Bis[(2-ethylhexyl)oxy]anthracene is unique due to its specific substitution pattern and the presence of 2-ethylhexyl groups. These structural features contribute to its distinct photophysical properties, making it particularly suitable for applications in optoelectronics and fluorescence imaging .
特性
CAS番号 |
332083-43-9 |
|---|---|
分子式 |
C30H42O2 |
分子量 |
434.7 g/mol |
IUPAC名 |
2,6-bis(2-ethylhexoxy)anthracene |
InChI |
InChI=1S/C30H42O2/c1-5-9-11-23(7-3)21-31-29-15-13-25-18-28-20-30(16-14-26(28)17-27(25)19-29)32-22-24(8-4)12-10-6-2/h13-20,23-24H,5-12,21-22H2,1-4H3 |
InChIキー |
LLKIMPGBYPXOIN-UHFFFAOYSA-N |
正規SMILES |
CCCCC(CC)COC1=CC2=CC3=C(C=C2C=C1)C=C(C=C3)OCC(CC)CCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,2,3,4,6,7,9-Heptabromodibenzo[b,d]furan](/img/structure/B14234129.png)

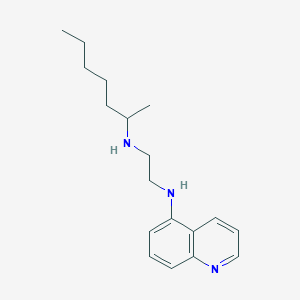
![11-[(Oxan-2-yl)oxy]undec-1-en-6-yn-5-ol](/img/structure/B14234174.png)
![2,4-Thiazolidinedione, 5-[(3,5-dimethoxyphenyl)methylene]-](/img/structure/B14234184.png)
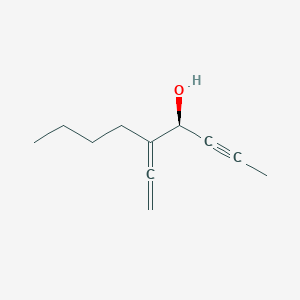
![Benzyl [(benzenesulfonyl)(phenyl)methyl]carbamate](/img/structure/B14234191.png)

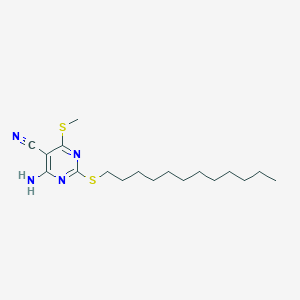

![(2S)-3-methyl-2-[(2-tritylsulfanylacetyl)amino]butanoic acid](/img/structure/B14234210.png)
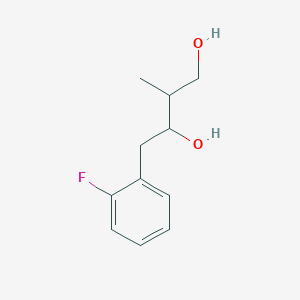
![2-[(Oxan-2-yl)oxy]pyridine](/img/structure/B14234217.png)
